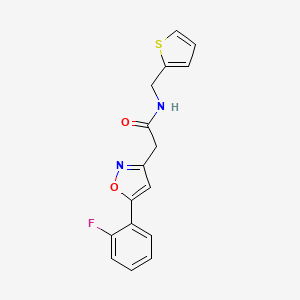

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-14-6-2-1-5-13(14)15-8-11(19-21-15)9-16(20)18-10-12-4-3-7-22-12/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBWDUMBHUALSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction involving a thiophene derivative and an appropriate leaving group.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction using an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Isoxazole Cores

a) {5-Chloro-2-[(5-(Aryl)isoxazol-3-yl)amino]phenyl}(2-fluorophenyl)methanone derivatives These compounds (e.g., 2a-j in ) share the 2-fluorophenyl-isoxazole scaffold but replace the acetamide side chain with a benzophenone structure. These derivatives exhibit antimicrobial activity, suggesting that the isoxazole-fluorophenyl motif is critical for bioactivity .

b) 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () This analogue retains the isoxazole-acetamide backbone but substitutes the thiophen-2-ylmethyl group with a pyrimidinylsulfanyl moiety. The pyrimidine ring introduces hydrogen-bonding capabilities, which may enhance interactions with enzymes like laccases or kinases.

Acetamide Derivatives with Heterocyclic Modifications

a) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () This compound shares the thiophene-functionalized acetamide side chain but lacks the isoxazole-fluorophenyl core. Instead, a cyano group on the thiophene ring increases polarity.

b) 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ()

Replacing isoxazole with oxadiazole, this derivative demonstrates antimicrobial activity, highlighting the importance of heterocyclic cores in bioactivity. The benzofuran-oxadiazole system offers greater aromaticity than isoxazole, possibly enhancing DNA intercalation. The 3-chlorophenyl group, compared to the target compound’s thiophen-2-ylmethyl, may increase steric hindrance and reduce solubility .

Substituent Effects on Bioactivity and Physicochemical Properties

Biological Activity

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, with the CAS number 1105242-94-1, is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 316.4 g/mol. The structure features an isoxazole ring and a thiophene moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1105242-94-1 |

| Molecular Formula | C₁₆H₁₃FN₂O₂S |

| Molecular Weight | 316.4 g/mol |

| Melting Point | Not available |

| Density | Not available |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, suggesting that this compound may interact with specific targets involved in disease pathways.

- Receptor Modulation : The compound could modulate receptors related to inflammation or cancer, impacting cellular signaling pathways.

- Antimicrobial Activity : The presence of the isoxazole and thiophene rings suggests potential antimicrobial properties, as these structures are prevalent in many bioactive compounds.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the molecular structure significantly influence biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Thiazole Derivatives : Compounds with thiazole rings have demonstrated diverse activities, including anti-inflammatory and antimicrobial effects, potentially applicable to this compound's derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities related to compounds similar to this compound:

- Antimicrobial Activity : A study examining thiazole analogs reported significant activity against various bacterial strains, suggesting that modifications similar to those in our compound could yield potent antimicrobial agents .

- Anticancer Potential : Research into related isoxazole compounds has shown promising results in inhibiting cancer cell proliferation through apoptosis induction. This indicates a potential pathway for therapeutic application against tumors .

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties, revealing potential as non-steroidal anti-inflammatory drugs (NSAIDs). This aligns with the expected activity profile for our compound .

Q & A

Q. Table 1: Key Spectroscopic Data for Analogous Compounds

| Feature | NMR (δ, ppm) | IR (cm⁻¹) | MS ([M+H]⁺) |

|---|---|---|---|

| Isoxazole ring protons | 6.5–6.9 (d, J=2 Hz) | - | - |

| Fluorophenyl protons | 7.2–7.8 (m) | ~1100 (C-F) | - |

| Acetamide C=O | - | 1650–1700 | 343.3 |

What synthetic routes are employed to prepare this compound?

Basic

Synthesis typically involves multi-step reactions:

Isoxazole Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., 2-fluorophenylacetylene) .

Acetamide Coupling : Reaction of the isoxazole intermediate with thiophen-2-ylmethylamine using coupling agents like EDC/HOBt .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Key Optimization Parameters :

- Temperature: 60–80°C for cycloaddition .

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling .

How can researchers optimize reaction conditions to improve synthetic yield?

Advanced

Yield optimization requires systematic variation of:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cycloaddition efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve coupling reaction rates .

- Stoichiometry : Excess amine (1.2–1.5 equiv) ensures complete acetamide formation .

Q. Table 2: Reaction Optimization Case Study (Analogous Compound)

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 70 |

| Solvent | THF | DCM | DMF |

| Yield (%) | 45 | 62 | 78 |

| Data extrapolated from |

What in vitro assays are suitable for evaluating its biological activity?

Q. Advanced

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor Binding : Radioligand displacement assays for GPCR targets .

Q. Methodological Note :

- Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

How do structural modifications influence pharmacological properties?

Advanced

Structure-Activity Relationship (SAR) studies focus on:

- Fluorophenyl Position : 2-fluoro vs. 4-fluoro substitution alters steric and electronic interactions with targets .

- Thiophene vs. Furan : Thiophene enhances metabolic stability due to sulfur’s electron-withdrawing effects .

Q. Table 3: Bioactivity of Structural Analogs

| Compound Modification | Target IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 2-Fluorophenyl isoxazole | 0.45 | 0.12 |

| 4-Methoxyphenyl isoxazole | 1.20 | 0.08 |

| Thiophen-2-ylmethylacetamide | 0.38 | 0.10 |

| Data adapted from |

How can contradictions in reported biological data be resolved?

Advanced

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound Purity : Confirm >95% purity via HPLC before testing .

- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC) .

Case Example :

Discrepancies in IC₅₀ values (e.g., 0.5 vs. 2.0 µM) may stem from differences in incubation time or serum content in media .

What computational methods predict target interactions?

Q. Advanced

- Molecular Docking : AutoDock Vina or Glide to model binding poses with kinases or GPCRs .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors) using Schrödinger .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM) .

What is the stability profile under varying pH and temperature?

Q. Advanced

- pH Stability : Hydrolysis of the acetamide bond occurs at pH <3 or >10 .

- Thermal Stability : Decomposition above 150°C (TGA data) .

- Light Sensitivity : Store in amber vials to prevent photodegradation .

Q. Table 4: Stability Data (Analogous Acetamide)

| Condition | Degradation (%) | Half-Life (h) |

|---|---|---|

| pH 2.0, 37°C | 95 | 2 |

| pH 7.4, 37°C | 10 | 48 |

| 60°C, dry state | 20 | 120 |

How to design SAR studies focusing on substituent effects?

Q. Advanced

Synthesize Derivatives : Vary substituents (e.g., halogens, methoxy) on phenyl and thiophene groups .

Assay Broadly : Test against multiple targets (e.g., kinases, proteases) to identify selectivity .

QSAR Modeling : Use Hansch analysis to correlate logP with activity .

Key Finding :

Electron-withdrawing groups (e.g., -F) enhance target binding by reducing electron density on the isoxazole ring .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Purification : Replace column chromatography with recrystallization for cost efficiency .

- Yield Reproducibility : Optimize stirring rate and cooling gradients in large batches .

- Toxic Byproducts : Monitor genotoxic impurities (e.g., alkyl halides) via LC-MS .

Notes

- Data Interpretation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.